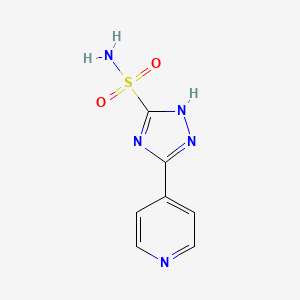
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-3-sulfonamide, also known by its chemical formula C₂H₄N₄O₂S, is a heterocyclic compound. It features a triazole ring (a five-membered ring containing three nitrogen atoms) with a sulfonamide group attached. The compound’s systematic name is 1H-1,2,4-triazole-3-sulfonamide .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for preparing 1H-1,2,4-triazole-3-sulfonamide. One common method involves the reaction of 4-aminopyridine with sulfuryl chloride (SO₂Cl₂) in the presence of a base. The reaction proceeds as follows:
4-aminopyridine+SO2Cl2→1H-1,2,4-triazole-3-sulfonamide
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Details regarding specific industrial methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
1H-1,2,4-Triazole-3-sulfonamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can yield derivatives with reduced functional groups.
Substitution: Substitution reactions can occur at the triazole ring or the sulfonamide group.
Common Reagents and Conditions: Reagents like strong acids, bases, and oxidizing agents are often employed.
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
1H-1,2,4-Triazole-3-sulfonamide finds applications in various scientific fields:
Chemistry: It serves as a building block for designing other compounds due to its unique structure.
Biology: Researchers explore its potential as enzyme inhibitors or ligands for biological targets.
Medicine: Investigations focus on its pharmacological properties, including antimicrobial and antifungal activities.
Industry: It may have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism by which 1H-1,2,4-triazole-3-sulfonamide exerts its effects depends on its specific interactions with biological targets. Further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While 1H-1,2,4-triazole-3-sulfonamide is unique due to its triazole-sulfonamide combination, similar compounds include other triazoles, sulfonamides, and heterocyclic derivatives.
Remember that this compound’s properties and applications continue to be explored by researchers worldwide
Properties
CAS No. |
4922-97-8 |
|---|---|
Molecular Formula |
C7H7N5O2S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
3-pyridin-4-yl-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,13,14)(H,10,11,12) |
InChI Key |
BROAXIWYJUEMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


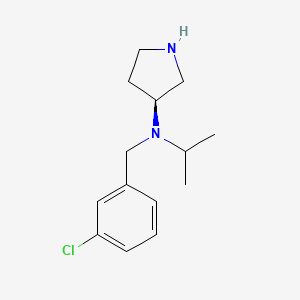
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
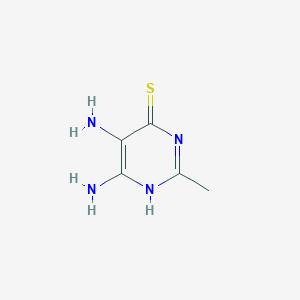
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
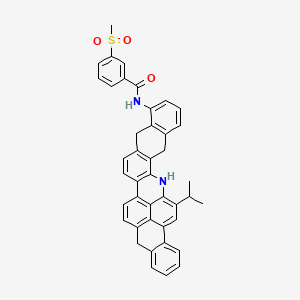
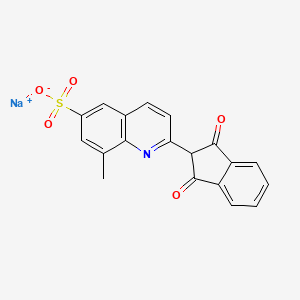

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
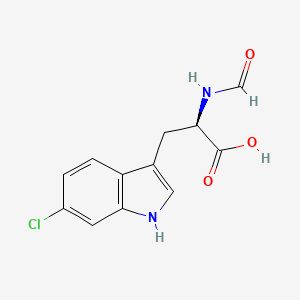
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)



